4-Fluorophenyl 5-nitropyridin-2-ylcarbamate
Overview
Description
4-Fluorophenyl 5-nitropyridin-2-ylcarbamate is a chemical compound with the molecular formula C12H8F N3O4 and a molecular weight of 277.211 g/mol. This compound is known for its unique structure, which includes a fluorophenyl group and a nitropyridin-2-ylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorophenyl 5-nitropyridin-2-ylcarbamate typically involves the reaction of 4-fluorophenyl isocyanate with 5-nitropyridin-2-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors equipped with advanced temperature and pressure control systems. The process involves continuous monitoring to maintain optimal reaction conditions and to achieve high yields. The final product is purified using techniques such as recrystallization or chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorophenyl 5-nitropyridin-2-ylcarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, and are typically carried out in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols as major products.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluorophenyl 5-nitropyridin-2-ylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound is used in the production of advanced materials and in the development of new chemical processes.
Mechanism of Action
The mechanism by which 4-Fluorophenyl 5-nitropyridin-2-ylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
4-Fluorophenyl 5-nitropyridin-2-ylcarbamate is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
4-Chlorophenyl 5-nitropyridin-2-ylcarbamate
4-Bromophenyl 5-nitropyridin-2-ylcarbamate
4-Iodophenyl 5-nitropyridin-2-ylcarbamate
These compounds differ in the halogen substituent on the phenyl ring, which can affect their reactivity and biological activity. This compound stands out due to its unique fluorine atom, which can impart distinct chemical and physical properties.
Properties
IUPAC Name |
(4-fluorophenyl) N-(5-nitropyridin-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O4/c13-8-1-4-10(5-2-8)20-12(17)15-11-6-3-9(7-14-11)16(18)19/h1-7H,(H,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMSIHJFHBOXFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)NC2=NC=C(C=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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